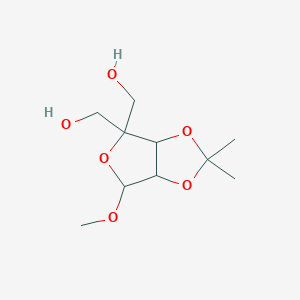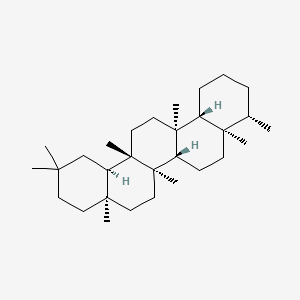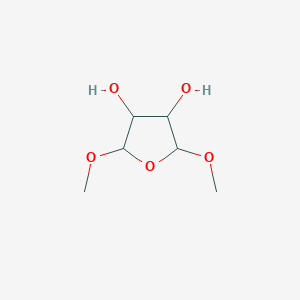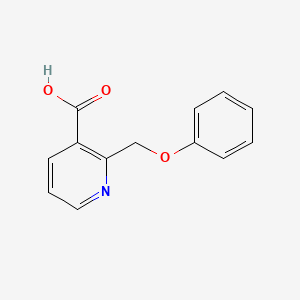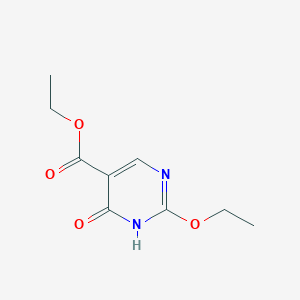
1-(6-(Tert-butyl)pyridin-3-yl)ethanone
Übersicht
Beschreibung
“1-(6-(Tert-butyl)pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C11H15NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 177.24 . Other properties like melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis Applications
Water Oxidation Catalysts : A study by Zong and Thummel (2005) describes the synthesis of a family of Ru complexes for water oxidation. These complexes, prepared using a bridging ligand with 4-substituted pyridine, exhibit properties conducive to oxygen evolution in water oxidation reactions, with turnover numbers reaching up to 3200. This research underscores the importance of pyridine derivatives in designing catalysts for energy-related applications (Zong & Thummel, 2005).
Asymmetric Synthesis : Chung et al. (2005) demonstrate the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, starting from a compound similar to 1-(6-(Tert-butyl)pyridin-3-yl)ethanone. This synthesis route highlights the versatility of pyridine derivatives in facilitating asymmetric catalysis, producing compounds with high enantiomeric excess and yield (Chung et al., 2005).
Material Science and Ligand Design
Metal-Organic Frameworks (MOFs) : Sun et al. (2007) discuss the synthesis of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, providing alternative NNN tridentate ligands. These complexes demonstrate good catalytic activities for ethylene reactivity, showcasing the utility of pyridine derivatives in developing MOFs for industrial applications (Sun et al., 2007).
Organic Synthesis and Functional Materials : Erenler and Biellmann (2005) explored the facile conversion of pyridine propargylic alcohols to enones, a process that underscores the synthetic versatility of pyridine derivatives. This research contributes to the synthesis of materials with specific electronic properties, which are crucial in developing new functional materials (Erenler & Biellmann, 2005).
Fluorescence and Antimicrobial Studies : Ibrahim et al. (2018) synthesized fluorescent pyridine derivatives, demonstrating their structural and fluorescence properties, alongside evaluating their antimicrobial and antioxidant activities. Such studies are pivotal in the development of fluorescent materials for biological sensing and antimicrobial applications (Ibrahim et al., 2018).
Wirkmechanismus
Mode of Action
It is known that the pyridine moiety in the compound can interact with various biological targets, influencing their function .
Pharmacokinetics
The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Eigenschaften
IUPAC Name |
1-(6-tert-butylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-5-6-10(12-7-9)11(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJQQCMTOSLRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252871 | |
| Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56029-46-0 | |
| Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56029-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




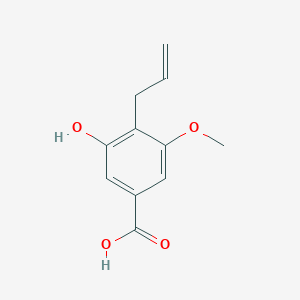
![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)

![2-[(Diethylamino)methyl]cyclohexan-1-amine](/img/structure/B3271947.png)


